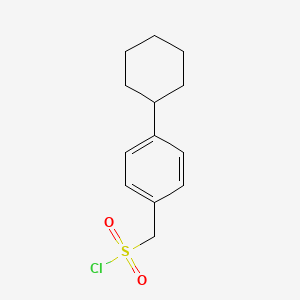
(4-Cyclohexylphenyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (4-Cyclohexylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyclohexylphenyl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
化学反应分析
(4-Cyclohexylphenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions to form sulfonic acids.
科学研究应用
(4-Cyclohexylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: This compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to introduce sulfonyl functional groups.
作用机制
The mechanism of action of (4-Cyclohexylphenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are determined by the specific nucleophile and reaction conditions used.
相似化合物的比较
(4-Cyclohexylphenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride used in similar reactions but lacks the cyclohexyl and phenyl groups, making it less sterically hindered.
Benzenesulfonyl chloride (C₆H₅SO₂Cl): Contains a phenyl group but lacks the cyclohexyl group, making it less bulky and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its combination of the cyclohexyl and phenyl groups, which can influence its reactivity and the steric environment around the sulfonyl chloride group .
属性
IUPAC Name |
(4-cyclohexylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBTBTBIIKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
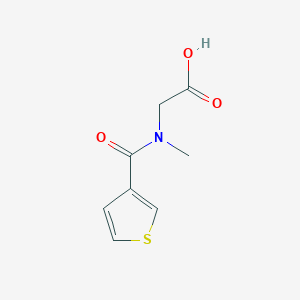
![2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2777720.png)
![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2777723.png)
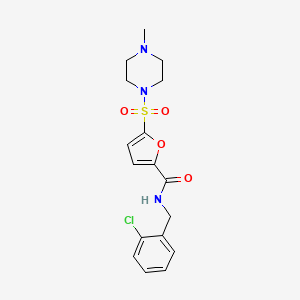


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)
![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)
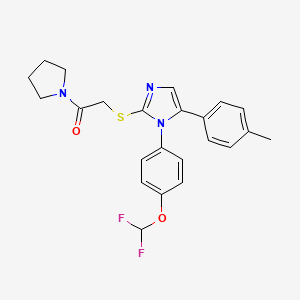
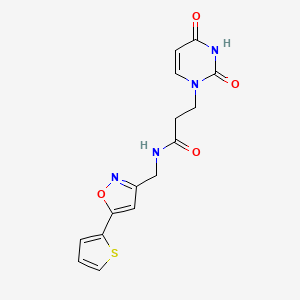
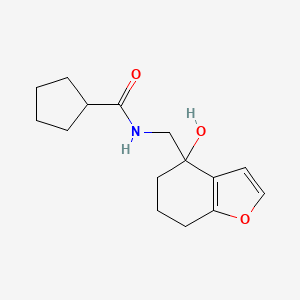
![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)
